(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
Description
Structural Characterization of (4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride
Molecular Formula and Systematic Nomenclature
The molecular formula of this compound is C₇H₇BrClF₂N, with a molecular weight of 258.49 daltons. The compound's Chemical Abstracts Service registry number is 1980086-47-2, which provides unambiguous identification in chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as benzenemethanamine, 4-bromo-2,3-difluoro-, hydrochloride (1:1).
The molecular structure consists of a benzene ring bearing three substituents: a bromine atom at the 4-position, fluorine atoms at the 2- and 3-positions, and a methanamine group (-CH₂NH₂) attached to the benzene ring. The hydrochloride salt formation occurs through protonation of the primary amine group, resulting in an ammonium chloride ionic compound. The exact mass of the compound is 256.941833 daltons, reflecting the precise atomic masses of the constituent elements.
The Simplified Molecular Input Line Entry System representation of the compound is NCC1=CC=C(Br)C(F)=C1F.[H]Cl, which provides a linear notation for the molecular structure. The International Chemical Identifier string is InChI=1S/C7H6BrF2N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2, offering a standardized method for representing the compound's connectivity.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis provides detailed insights into the three-dimensional arrangement of atoms within this compound. The molecular structure reveals a planar configuration typical of aromatic compounds, with the benzene ring maintaining its characteristic sp² hybridization and 120-degree bond angles. The presence of multiple halogen substituents creates significant electronic effects that influence the overall molecular geometry and intermolecular interactions.
X-ray crystallography studies confirm the planar structure of the aromatic ring system and provide precise measurements of bond lengths and angles within the molecule. The carbon-bromine bond length typically measures approximately 1.90 Ångströms, while the carbon-fluorine bonds are shorter at approximately 1.35 Ångströms, reflecting the different atomic radii and electronegativity values of these halogens. The methanamine side chain adopts a conformation that minimizes steric hindrance with the adjacent fluorine substituents.
The crystal packing arrangement demonstrates the influence of halogen bonding and hydrogen bonding interactions on the solid-state structure. The chloride counterion forms hydrogen bonds with the protonated amine group, creating a network of ionic interactions that stabilize the crystal lattice. Intermolecular halogen-halogen interactions between bromine and fluorine atoms contribute to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 spectra. The ¹H Nuclear Magnetic Resonance spectrum, typically recorded in deuterated dimethyl sulfoxide, displays characteristic aromatic proton signals as multiplet resonances between δ 7.2-7.8 parts per million. The methanamine methylene group (-CH₂-) appears as a distinctive signal at approximately δ 3.6 parts per million, reflecting the electron-withdrawing influence of the adjacent aromatic ring system.
The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum exhibits complex splitting patterns due to the multiple halogen substituents and their magnetic anisotropy effects. The proton at the 5-position of the benzene ring appears as a doublet of doublets, reflecting coupling with both the adjacent aromatic proton and the fluorine atom at the 3-position. Similarly, the proton at the 6-position shows characteristic coupling patterns influenced by the nearby fluorine substituent at the 2-position.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule. The aromatic carbon atoms display chemical shifts between δ 110-160 parts per million, with significant variations depending on their proximity to the halogen substituents. The carbon atoms bearing fluorine substituents exhibit characteristic doublet splitting patterns in the carbon-13 spectrum due to carbon-fluorine coupling, while the carbon bearing the bromine substituent shows a distinctive downfield shift reflecting the heavy atom effect.
Fourier-Transform Infrared Spectral Features
Fourier-Transform Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics of this compound. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of specific functional groups and provide insight into the molecular structure. The primary amine group in its protonated form displays characteristic N-H stretching vibrations in the region of 3100-3300 cm⁻¹, appearing as broad absorption bands due to hydrogen bonding with the chloride counterion.
The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the methanamine group occur at slightly lower frequencies around 2900-3000 cm⁻¹. The aromatic C=C stretching vibrations manifest as multiple bands between 1400-1600 cm⁻¹, with specific frequencies influenced by the electronic effects of the halogen substituents. The presence of carbon-fluorine bonds is confirmed by characteristic C-F stretching vibrations in the region of 1000-1300 cm⁻¹, which appear as strong, sharp absorption bands.
The carbon-bromine stretching vibration occurs at lower frequencies, typically around 500-700 cm⁻¹, and provides confirmation of the bromine substituent's presence. Additional fingerprint region absorptions between 400-1500 cm⁻¹ offer detailed information about the specific substitution pattern and molecular vibrations unique to this compound's structure.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. Electrospray ionization mass spectrometry shows a molecular ion peak at m/z 221.97244 for the [M+H]⁺ adduct of the free base form, confirming the molecular formula. The presence of bromine is readily identified through the characteristic isotope pattern, with peaks separated by two mass units due to the ⁷⁹Br and ⁸¹Br isotopes.
The following table summarizes the predicted collision cross section values for various adduct ions:
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 221.97244 | 137.2 |
| [M+Na]⁺ | 243.95438 | 150.3 |
| [M-H]⁻ | 219.95788 | 141.2 |
| [M+NH₄]⁺ | 238.99898 | 159.1 |
| [M+K]⁺ | 259.92832 | 138.2 |
The fragmentation pattern typically involves loss of the methanamine side chain, resulting in a base peak corresponding to the halogenated benzyl cation. Sequential loss of halogen atoms occurs under high-energy collision conditions, with fluorine atoms being more readily eliminated than the bromine substituent due to the weaker carbon-fluorine bond in the activated molecular ion. The bromine isotope pattern provides additional confirmation of the molecular structure and assists in distinguishing this compound from closely related analogues.
Comparative Analysis with Ortho- and Para-Substituted Analogues
Comparative analysis of this compound with its structural analogues reveals significant differences in physicochemical properties and spectroscopic characteristics. The related compound (4-Bromo-2-fluorophenyl)methanamine (CAS: 112734-22-2) with molecular formula C₇H₇BrFN and molecular weight 204.04 daltons serves as an important comparison point. This analogue lacks the additional fluorine substituent at the 3-position, resulting in altered electronic distribution and different spectroscopic signatures.
The hydrochloride salt of (4-Bromo-2-fluorophenyl)methanamine (CAS: 147181-08-6) has a molecular weight of 240.50 daltons and molecular formula C₇H₈BrClFN. Comparison of the Nuclear Magnetic Resonance spectra reveals that the additional fluorine substituent in the 2,3-difluoro compound creates more complex coupling patterns and altered chemical shifts for the aromatic protons. The presence of two adjacent fluorine atoms also influences the electronic properties of the aromatic ring, affecting both reactivity and spectroscopic behavior.
Another relevant analogue is (4-bromo-3-fluorophenyl)methanamine hydrochloride, which represents a different substitution pattern with fluorine at the 3-position rather than the 2,3-difluoro arrangement. This positional isomer exhibits distinct spectroscopic properties and collision cross section values in mass spectrometry, demonstrating the significant impact of halogen positioning on molecular properties.
The following table compares key molecular parameters among the analogues:
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| (4-Bromo-2,3-difluorophenyl)methanamine HCl | C₇H₇BrClF₂N | 258.49 | 1980086-47-2 |
| (4-Bromo-2-fluorophenyl)methanamine HCl | C₇H₈BrClFN | 240.50 | 147181-08-6 |
| (4-bromo-3-fluorophenyl)methanamine HCl | C₇H₈BrClFN | 240.50 | - |
The comparative analysis reveals that the 2,3-difluoro substitution pattern creates unique electronic effects that distinguish this compound from its mono-fluorinated analogues. The adjacent fluorine atoms create a cumulative electron-withdrawing effect that influences both the basicity of the amine group and the aromatic system's reactivity. These differences manifest in distinct melting points, solubility characteristics, and spectroscopic properties that are essential for proper identification and characterization of each analogue.
Properties
IUPAC Name |
(4-bromo-2,3-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-5-2-1-4(3-11)6(9)7(5)10;/h1-2H,3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPDOYCVDFSKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1980086-47-2 | |
| Record name | (4-bromo-2,3-difluorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride generally follows these key steps:
Step 1: Halogenation of the Aromatic Ring
Starting from a suitably substituted aromatic precursor (e.g., 2,3-difluoroaniline or 2,3-difluorobenzoic acid derivatives), bromination is performed to introduce the bromine atom selectively at the 4-position of the phenyl ring. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination or side reactions.Step 2: Introduction of the Methanamine Group
The methanamine functionality is typically introduced by reduction of an intermediate such as (4-bromo-2,3-difluorophenyl)methanol or (4-bromo-2,3-difluorobenzyl) derivatives. One common approach is reduction of nitrile or benzyl alcohol precursors using borane complexes (e.g., borane-dimethyl sulfide complex) in tetrahydrofuran (THF) under inert atmosphere.Step 3: Formation of the Hydrochloride Salt
The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol. This step improves the compound’s stability and facilitates purification.
Detailed Example Procedure
A representative synthetic procedure adapted from literature sources is as follows:
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | 4-bromo-2,3-difluorobenzoic acid + BH3·THF complex in dry THF, room temperature under nitrogen | Reduction of benzoic acid to benzyl alcohol intermediate | Quantitative conversion to (4-bromo-2,3-difluorophenyl)methanol (yellow solid) |
| 2 | (4-bromo-2,3-difluorophenyl)methanol + borane-dimethyl sulfide complex in THF, 0°C to reflux | Reduction to methanamine intermediate | High yield, controlled temperature to avoid side reactions |
| 3 | Amination product + HCl in ethanol, stirring at 0°C to room temperature | Formation of hydrochloride salt | Solid isolated by filtration and washing, stable salt form |
This approach is supported by the synthetic route for related halogenated benzylamines, with borane complexes providing mild and selective reduction conditions.
Reaction Conditions and Optimization
Solvent Choice:
Tetrahydrofuran (THF) is preferred for reductions due to its ability to dissolve both organic substrates and borane reagents, and its inertness under reaction conditions.Temperature Control:
Initial addition of borane reagents is conducted at low temperature (0°C) to control exothermicity and minimize side reactions. Subsequent warming to reflux ensures complete reduction.Atmosphere:
Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of sensitive intermediates.Workup:
Quenching with aqueous acid (e.g., 1M HCl) followed by extraction with organic solvents such as ethyl acetate allows separation of product. Washing with sodium bicarbonate and brine removes residual acids and impurities.Purification:
The hydrochloride salt is isolated by concentration and washing with diethyl ether, yielding a stable, crystalline product suitable for storage.
Comparative Data Table: Preparation Parameters
Research Findings and Industrial Considerations
The use of borane complexes allows for mild reduction conditions that preserve the sensitive difluoro and bromo substituents without dehalogenation or defluorination.
Formation of the hydrochloride salt improves compound stability, handling, and storage, which is critical for downstream applications in medicinal chemistry.
The synthetic route avoids hazardous reagents such as lithium aluminum hydride, improving safety and scalability.
Industrial scale-up would focus on optimizing solvent recovery, minimizing waste, and ensuring consistent purity, with inert atmosphere and temperature control being key parameters.
Analytical characterization (e.g., NMR, HPLC, melting point) confirms the identity and purity of the hydrochloride salt, with typical melting points and spectral data consistent with literature values.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively.
Scientific Research Applications
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen Substitution Patterns
The position and type of halogens on the phenyl ring significantly impact electronic and steric properties. Key analogs include:
Key Findings :
Amine Group Modifications
Variations in the amine group influence basicity and interaction with biological targets:
| Compound Name | CAS Number | Molecular Formula | Amine Structure | Key Differences |
|---|---|---|---|---|
| (4-Bromo-2,3-difluorophenyl)methylamine hydrochloride | - | C₈H₉BrClF₂N | Secondary amine (N-methyl) | Methylation reduces amine basicity, potentially altering pharmacokinetics |
| (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride | 2109874-10-2 | C₈H₁₀BrClFN | Chiral ethanamine | Ethyl chain introduces stereochemistry, affecting receptor selectivity |
Key Findings :
Physicochemical Properties
Data from select compounds (e.g., logP, molecular weight) highlight trends:
Biological Activity
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C7H7BrF2N·HCl
- Molecular Weight: Approximately 239.49 g/mol
The presence of bromine and fluorine atoms in the phenyl ring significantly influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to significant pharmacokinetic interactions with co-administered drugs, potentially altering their efficacy and safety profiles.
Pharmacological Implications
Research indicates that this compound may exhibit the following biological activities:
- Antitumor Activity: Preliminary studies suggest that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells has been noted .
- Neurotransmission Modulation: The compound may act as a modulator of neurotransmission pathways, particularly dopaminergic systems. This suggests potential applications in treating neurological disorders.
- Enzyme Inhibition: As an inhibitor of cytochrome P450 enzymes, this compound could affect the metabolism of other drugs, necessitating careful consideration in polypharmacy contexts .
Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results showed that at concentrations of 1.0 μM, the compound induced significant morphological changes associated with apoptosis and increased caspase-3 activity by 1.33–1.57 times at 10 μM .
Study 2: Neurotransmission Effects
Another investigation focused on the compound's role in modulating dopaminergic neurotransmission. The results indicated that it could stabilize dopamine levels in vitro, suggesting therapeutic potential for conditions such as schizophrenia or Parkinson's disease.
Data Table: Biological Activities Summary
Q & A
Q. What are the optimized synthetic routes for (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves reductive amination of 4-bromo-2,3-difluorobenzaldehyde using sodium cyanoborohydride in methanol, followed by HCl treatment to form the hydrochloride salt. Critical parameters include pH control (optimal pH ~6.5–7.0) and stoichiometric ratios (1:1.2 aldehyde:amine) to minimize side products like Schiff bases. Purification via recrystallization in ethanol/water (3:1 v/v) yields >95% purity (method adapted from analogous syntheses in ). Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm structure via H NMR (δ 3.8–4.1 ppm for -CHNH·HCl) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–3 months. Analyze degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect hydrolysis byproducts (e.g., free amine or halogen displacement products). FTIR can confirm structural integrity (peaks at 2500–2700 cm for NH·Cl). highlights hygroscopicity risks, necessitating desiccated storage .
Q. What spectroscopic and chromatographic techniques are critical for confirming the identity of this compound?
- Methodological Answer :
- H/C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm, J ~20 Hz) and the methylamine group (δ 3.8–4.1 ppm).
- LC-MS : ESI+ mode detects [M+H] at m/z 240.0 (CHBrFN), with isotopic peaks confirming bromine.
- Elemental Analysis : Match calculated vs. observed %C (35.1%), %H (2.5%), %N (5.8%) ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity of halogenated aryl methanamine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, kinase profiling panels). For example, notes that 4-bromo-2,6-difluorophenyl derivatives inhibit VEGFR-2 (IC <100 nM), but off-target effects may occur due to structural similarities. Validate activity via orthogonal assays:
- In vitro kinase assays (radiometric or ADP-Glo™).
- Cellular proliferation assays (e.g., HUVEC for angiogenesis).
Cross-reference with crystallographic data (e.g., PDB entries) to assess binding mode consistency .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Deuterium Labeling : Replace labile hydrogens (e.g., -CHNH) with deuterium to slow CYP450-mediated oxidation.
- Prodrug Design : Mask the amine as a tert-butyl carbamate (cleaved in vivo by esterases).
- Microsomal Stability Assays : Compare t in human liver microsomes (±NADPH) to identify major degradation pathways ().
Q. How can computational modeling guide the design of derivatives targeting specific amine receptors?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinity to targets like GPCRs or LOXL2 ( ). Focus on:
- Electrostatic potential maps to optimize halogen bonding (Br/F interactions).
- Pharmacophore alignment with known inhibitors (e.g., co-crystal structures from PDB).
Validate predictions via SPR (surface plasmon resonance) for binding kinetics (K, k/k) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies may stem from protonation state or crystallinity. Perform pH-solubility profiling (e.g., 0.1–1.0 M HCl in DMSO/water) and compare with PXRD to detect polymorphs. notes solubility >50 mg/mL in DMSO but <1 mg/mL in water, suggesting ion-pairing effects. Use Hansen solubility parameters (δD, δP, δH) to rationalize solvent compatibility .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in mutagenicity assays?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
